

Succinic Acid: A Validated Oncometabolite Biomarker for Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Succinamate
Cat. No.:	B1233452

[Get Quote](#)

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The accumulation of succinic acid, a key intermediate in the Krebs cycle, is increasingly recognized as a hallmark of certain cancers, establishing it as a critical oncometabolite biomarker. This guide provides an objective comparison of succinic acid's performance with other metabolic biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Succinic Acid as a Cancer Biomarker: A Comparative Overview

Mutations in the succinate dehydrogenase (SDH) enzyme complex, which is responsible for converting succinate to fumarate in the mitochondria, lead to the accumulation of succinate.^[1] ^[2] This accumulation is a key oncogenic driver in various cancers, including paragangliomas, pheochromocytomas, gastrointestinal stromal tumors (GISTs), and some renal cell carcinomas. ^[3] Elevated levels of succinate have been detected in both tumor tissues and biofluids of cancer patients, highlighting its potential as a diagnostic and prognostic biomarker.^[4]

Quantitative Data Summary

The following tables summarize quantitative data on succinic acid levels in different cancers compared to healthy controls.

Table 1: Serum Succinate Levels in Cancer Patients vs. Healthy Controls

Cancer Type	Patient Cohort Size	Mean/Median Succinate Level in Patients (µM)	Mean/Median Succinate Level in Healthy Controls (µM)	Fold Change	p-value	Reference
Pheochromocytoma/Paraganglioma (SDHB-mutated)	35	14 (median)	8 (median)	1.75	< 0.01	[5]
Non-Small Cell Lung Carcinoma	Not Specified	Elevated	Not Specified	Not Specified	Significant	[6][7]
Head and Neck Squamous Carcinoma	Not Specified	Elevated	Not Specified	Not Specified	Significant	[6]

Table 2: Tissue Succinate Levels in Cancer vs. Normal Adjacent Tissue

Cancer Type	Patient Cohort Size	Mean Succinate Level in Cancer Tissue (relative units)	Mean Succinate Level in Normal Tissue (relative units)	Fold Change	p-value	Reference
Gastric Adenocarcinoma	45	~1.2	1.0	~1.2	< 0.05	[8][9]

Table 3: Urinary Succinate Levels in Cancer Patients vs. Healthy Controls

Cancer Type	Patient Cohort Size	Observation	Reference
Ovarian Cancer	Not Specified	Significantly increased urine SA concentrations in patients with ovarian cancer compared with normal controls.	[10]
Bladder Cancer	Multiple Studies	Content increases with disease development and is associated with clinical stages.	[11]

Comparison with Other Oncometabolite Biomarkers

Succinate belongs to a class of "oncometabolites" that includes fumarate and 2-hydroxyglutarate (2-HG), which accumulate due to mutations in the Krebs cycle enzymes fumarate hydratase (FH) and isocitrate dehydrogenase (IDH), respectively.[1][2]

Table 4: Comparison of Key Oncometabolite Biomarkers

Biomarker	Associated Enzyme	Key Cancer Types	Mechanism of Action	Detection Methods
Succinic Acid	Succinate Dehydrogenase (SDH)	Paraganglioma, Pheochromocytoma, GIST, Renal Cell Carcinoma	Inhibition of α -ketoglutarate-dependent dioxygenases (e.g., prolyl hydroxylases, histone demethylases), leading to pseudohypoxia (HIF-1 α stabilization) and epigenetic alterations. [1] [2]	LC-MS/MS, GC-MS, Enzymatic Assays
Fumarate	Fumarate Hydratase (FH)	Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)	Inhibition of α -ketoglutarate-dependent dioxygenases. [1] [2]	LC-MS/MS, GC-MS
2-Hydroxyglutarate (2-HG)	Isocitrate Dehydrogenase (IDH1/2)	Glioma, Acute Myeloid Leukemia (AML), Cholangiocarcinoma	Competitive inhibition of α -ketoglutarate-dependent dioxygenases. [1] [2]	LC-MS/MS, GC-MS, Magnetic Resonance Spectroscopy (MRS)

While all three oncometabolites share a common mechanism of inhibiting α -ketoglutarate-dependent dioxygenases, the specific downstream effects and associated tumor types differ, making them valuable as distinct biomarkers.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of succinic acid as an oncometabolite are provided below.

Measurement of Succinic Acid in Biological Samples (LC-MS/MS)

This protocol is a generalized approach for the quantification of succinic acid using Liquid Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation (Serum/Plasma):

- Thaw frozen samples on ice.
- To 100 μ L of the sample, add a known amount of a stable isotope-labeled internal standard (e.g., $^{13}\text{C}_4$ -succinic acid).
- Precipitate proteins by adding 400 μ L of ice-cold methanol.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 13,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reverse-phase column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Run a gradient elution to separate succinic acid from other metabolites.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

- Monitor the specific precursor-to-product ion transitions for succinic acid and its internal standard using Multiple Reaction Monitoring (MRM).

HIF-1 α Stabilization Assay (Western Blot)

This protocol details the detection of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) stabilization in cells treated with succinate or under hypoxic conditions.

1. Cell Culture and Treatment:

- Culture cells in standard conditions until they reach 70-80% confluence.
- Treat cells with the desired concentration of succinate (or a positive control like CoCl₂) or place them in a hypoxic chamber (1% O₂) for the desired time.[12][13]

2. Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To better preserve HIF-1 α , the lysis buffer can be degassed by bubbling nitrogen gas through it.[14]
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein.

3. Western Blotting:

- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE (7.5% acrylamide gel is recommended for the high molecular weight of HIF-1 α).
- Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIF-1 α overnight at 4°C.[13][15]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol describes how to assess the effect of succinate on cancer cell migration and invasion.[16][17][18][19]

1. Preparation of Transwell Inserts:

- For invasion assays, coat the top of the Transwell insert membrane (typically 8 μ m pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.[17]
- Rehydrate the inserts with serum-free medium.

2. Cell Seeding:

- Starve the cancer cells in serum-free medium for several hours.
- Resuspend the cells in serum-free medium, with or without succinate.
- Seed the cells into the upper chamber of the Transwell inserts.

3. Chemoattraction:

- Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber.

4. Incubation:

- Incubate the plates at 37°C for a period that allows for cell migration/invasion (e.g., 24-48 hours).

5. Quantification:

- Remove the non-migrated/invaded cells from the top surface of the membrane with a cotton swab.
- Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane (e.g., with crystal violet or DAPI).
- Count the number of stained cells in several microscopic fields to quantify migration/invasion.

Angiogenesis Assay (Tube Formation Assay)

This protocol outlines an in vitro assay to evaluate the effect of succinate on the formation of tube-like structures by endothelial cells, a key step in angiogenesis.[\[20\]](#)[\[21\]](#)[\[22\]](#)

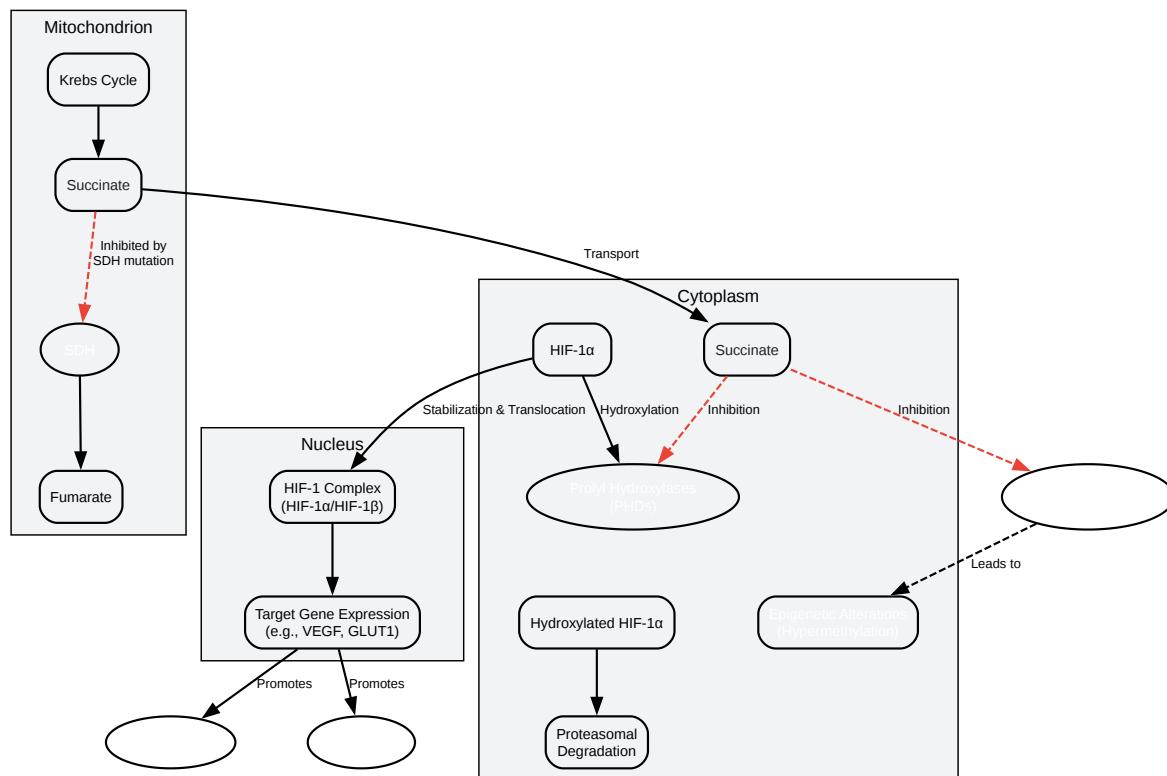
1. Plate Coating:

- Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

2. Cell Seeding:

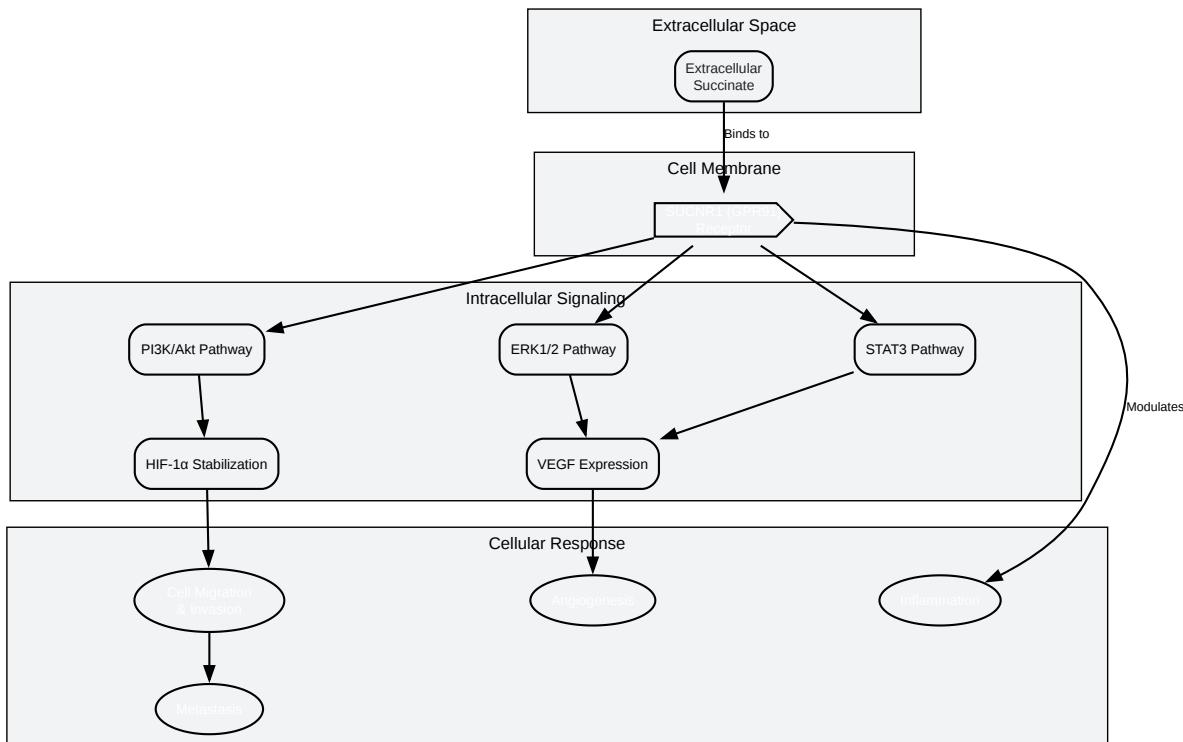
- Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in a low-serum medium.
- Add different concentrations of succinate to the wells.

3. Incubation:

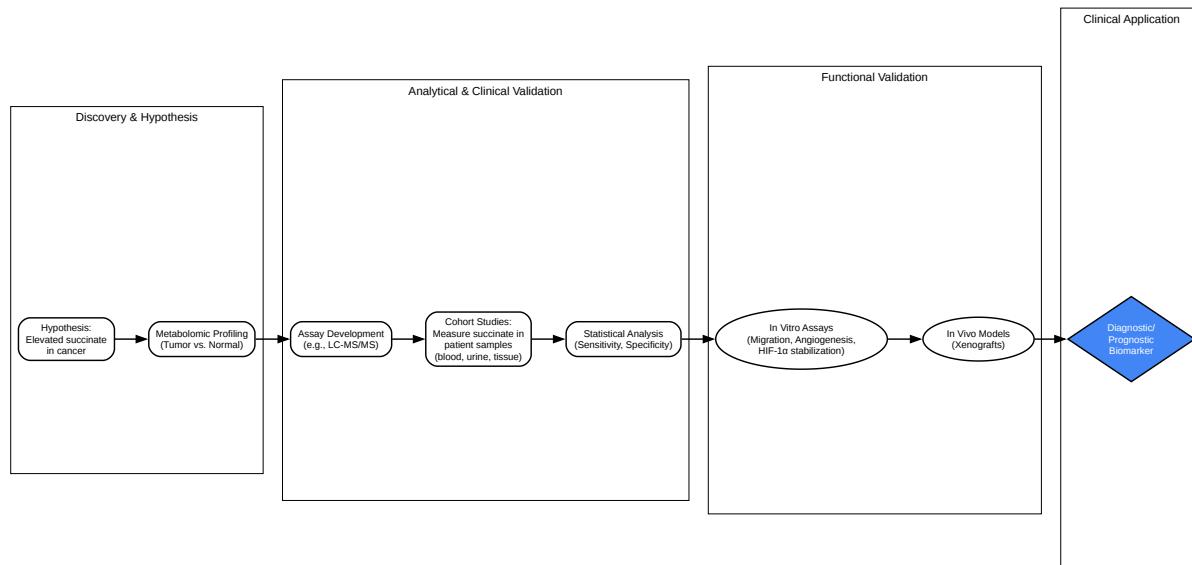

- Incubate the plate at 37°C for a few hours (e.g., 4-18 hours) to allow for the formation of capillary-like structures.

4. Visualization and Quantification:

- Visualize the tube formation using a microscope.
- Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.


Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by succinic acid and a typical experimental workflow for its validation as a biomarker.


[Click to download full resolution via product page](#)

Caption: Intracellular signaling pathways of succinate as an oncometabolite.

[Click to download full resolution via product page](#)

Caption: Extracellular signaling of succinate via the SUCNR1 receptor.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for validating succinic acid as a biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oncometabolites: linking altered metabolism with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Rewiring and the Characterization of Oncometabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cancer-derived extracellular succinate: a driver of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Succinate: A Serum Biomarker of SDHB-Mutated Paragangliomas and Pheochromocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Quantitative Measurement of Organic Acids in Tissues from Gastric Cancer Patients Indicates Increased Glucose Metabolism in Gastric Cancer | PLOS One [journals.plos.org]
- 9. Quantitative Measurement of Organic Acids in Tissues from Gastric Cancer Patients Indicates Increased Glucose Metabolism in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Succinic Acid Metabolism in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Stabilization of hypoxia-inducible factor-1 α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a Hypoxia-Inducible Factor-1 α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Cell migration and invasion assays [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
- To cite this document: BenchChem. [Succinic Acid: A Validated Oncometabolite Biomarker for Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233452#validation-of-succinic-acid-as-an-oncometabolite-biomarker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com